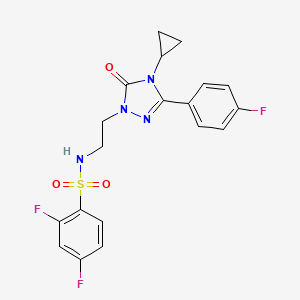

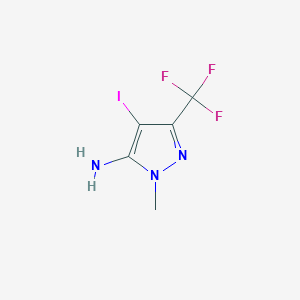

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Selective Cyclooxygenase-2 (COX-2) Inhibition

One of the primary scientific research applications of this compound class involves the selective inhibition of cyclooxygenase-2 (COX-2). The introduction of a fluorine atom has been shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity. This is significant for the development of potential treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, highlights the compound's promise in pharmaceutical applications (Hiromasa Hashimoto et al., 2002).

Enantioselective Fluorination

Another application includes the enantioselective fluorination of 2-oxindoles, demonstrating the compound's utility in fine-tuning the reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions. This has led to the synthesis of 3-fluoro-2-oxindoles with excellent yields and enantioselectivities, showcasing its potential in the development of novel synthetic methodologies and pharmaceuticals (Fajie Wang et al., 2014).

Synthesis of Benzosultams

The compound's derivatives have also been explored in the synthesis of benzosultams, particularly through photo-initiated trifluoromethylation under visible light irradiation. This transformation showcases the compound's versatility in chemical synthesis, providing a pathway to novel benzosultam structures with potential applications in materials science and pharmaceuticals (Y. Xiang et al., 2016).

Antitubercular Agent Potential

Research into the compound's derivatives has also indicated potential as antitubercular agents. Docking studies against the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis suggest plausible inhibitory action, pointing towards its application in combating tuberculosis (Nikil Purushotham & B. Poojary, 2018).

Structural Investigation and Drug Development

Additionally, structural investigations into derivatives like AND-1184 have provided insights into their potential as active pharmaceutical ingredients (APIs) for the treatment of dementia. The comprehensive characterization, including single-crystal X-ray and solid-state NMR, underlines the compound's role in the development of therapeutics (Tomasz Pawlak et al., 2021).

作用機序

特性

IUPAC Name |

N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O3S/c20-13-3-1-12(2-4-13)18-24-25(19(27)26(18)15-6-7-15)10-9-23-30(28,29)17-8-5-14(21)11-16(17)22/h1-5,8,11,15,23H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNSDSWSFNJGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2704151.png)

amino]thiophene-2-carboxamide](/img/structure/B2704155.png)

![N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2704157.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2704162.png)

![3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2704163.png)

![N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2704168.png)

![2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2704169.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2704171.png)